molecular formula C15H9Cl2N3OS3 B2451222 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 878061-16-6

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine

Cat. No. B2451222
CAS RN: 878061-16-6
M. Wt: 414.34
InChI Key: XVAJGYMXTZUDBT-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTTZ and belongs to the family of thiazole-based compounds.

Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazoles, part of this compound's structure, are highlighted for their broad spectrum of biological activities. These include antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The review by Kamal et al. (2015) emphasizes the therapeutic potential of benzothiazoles, noting their significance in the development of chemotherapeutic agents. The versatility of the benzothiazole scaffold allows for structural modifications, leading to the discovery of new pharmacophores with enhanced biological activities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Thiophenes in Environmental Studies

Thiophenes, another structural component of the compound, are studied for their presence in the environment and their biodegradation. Kropp and Fedorak (1998) review the types of organosulfur compounds found in petroleum and their fate in contaminated environments. Their research provides insights into the biodegradation of condensed thiophenes, such as benzothiophene and its derivatives, which are significant for understanding the environmental impact and remediation strategies of thiophene-based compounds (Kropp & Fedorak, 1998).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS3/c1-21-7-2-3-11-9(4-7)18-15(23-11)20-14-19-10(6-22-14)8-5-12(16)24-13(8)17/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJGYMXTZUDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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